molecular formula C19H20FN3O4S B14942747 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one

7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14942747
M. Wt: 405.4 g/mol
InChI Key: SCAOFSRHLDUXEO-UHFFFAOYSA-N
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Description

7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one stands out due to its benzoxazinone core, which provides unique chemical properties and potential biological activities

Properties

Molecular Formula

C19H20FN3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

7-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-6-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H20FN3O4S/c1-13-10-15-17(27-12-19(24)21-15)11-18(13)28(25,26)23-8-6-22(7-9-23)16-5-3-2-4-14(16)20/h2-5,10-11H,6-9,12H2,1H3,(H,21,24)

InChI Key

SCAOFSRHLDUXEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)OCC(=O)N2

Origin of Product

United States

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